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Abstract
ERG240 is an experimental, orally active small molecule that acts as a selective inhibitor of

branched-chain amino acid aminotransferase 1 (BCAT1). Developed by Ergon

Pharmaceuticals, a preclinical-stage biotechnology company, ERG240 has demonstrated

significant anti-inflammatory properties in preclinical models by modulating the metabolic

reprogramming of macrophages. This technical guide provides a comprehensive overview of

the discovery, mechanism of action, preclinical development, and key experimental data related

to ERG240.

Discovery and Development
ERG240 was identified through molecular modeling approaches based on the X-ray crystal

structures of human BCAT1.[1] It is a water-soluble structural analog of the branched-chain

amino acid (BCAA) leucine.[1] The discovery of ERG240 is part of a broader effort in targeting

metabolic pathways in immune cells to treat inflammatory diseases.[2] Ergon Pharmaceuticals,

the developer of ERG240, focuses on identifying key immune cells and their metabolic

pathways that drive disease, and then designing small molecules to modulate these pathways.

[3][4] Currently, ERG240 appears to be in the preclinical stage of development, with no publicly

available information on clinical trials.
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Mechanism of Action
ERG240 is a potent and selective inhibitor of the cytosolic enzyme BCAT1, with an IC50 in the

range of 0.1–1 nM for the recombinant human enzyme.[1] It shows no inhibitory activity against

the mitochondrial isoform, BCAT2.[1]

In activated macrophages, a metabolic shift known as the "broken" Krebs cycle occurs to

support the production of pro-inflammatory mediators.[2] BCAT1 plays a pivotal role in this

process by catalyzing the transamination of BCAAs, particularly leucine, to their corresponding

branched-chain α-keto acids (BCKAs) and glutamate. This diversion of metabolites from the

Krebs cycle leads to the accumulation of specific intermediates, including itaconate, which is

associated with inflammation.

By competitively inhibiting BCAT1, ERG240 "fixes" the broken Krebs cycle.[2] This leads to a

reduction in oxygen consumption and glycolysis in activated macrophages.[5] A key

consequence of BCAT1 inhibition by ERG240 is the significant reduction in the expression of

Immune-Responsive Gene 1 (IRG1) and the subsequent decrease in the production of

itaconate.[1][5] This modulation of macrophage metabolism results in a less pro-inflammatory

cellular phenotype.

Signaling Pathways
The primary signaling pathway affected by ERG240 is the BCAT1-IRG1-itaconate axis within

the broader context of macrophage metabolic reprogramming.
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ERG240 inhibits BCAT1, disrupting the pro-inflammatory metabolic pathway in macrophages.

ERG240 treatment has also been shown to activate the NRF2 (Nuclear factor erythroid 2-

related factor 2) antioxidant response pathway, leading to an increase in antioxidant gene

expression and a reduction in reactive oxygen species (ROS).
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ERG240's inhibition of BCAT1 leads to the activation of the NRF2 antioxidant pathway.

Furthermore, RNA-sequencing analysis of peritoneal macrophages from LPS-injected mice

treated with ERG240 revealed a downregulation of an interferon-inducible GTPase gene

signature.

Quantitative Data
In Vitro Potency
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Parameter Value
Cell/Enzyme
System

Reference

IC50 0.1–1 nM
Recombinant Human

BCAT1
[1]

IC50 ~5–10 mM

Murine Bone Marrow-

Derived Macrophage

(BMDM) Migration

[1]

Preclinical Pharmacokinetics in Mice
A study in mice revealed that ERG240 has excellent bioavailability and a relatively short half-

life.[1]

Table 1: Pharmacokinetic Parameters of ERG240 in Mice after Intravenous (IV) Administration

(125 mg/kg)[1]

Parameter Unit Value

C0 µg/mL 185.3

t1/2 h 0.6

AUC_last µgh/mL 102.8

AUC_inf µgh/mL 102.9

Vz L/kg 1.0

Cl L/h/kg 1.2

MRT_last h 0.4

Table 2: Pharmacokinetic Parameters of ERG240 in Mice after Oral (PO) Administration (500

mg/kg)[1]
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Parameter Unit Value

Cmax µg/mL 102.3

Tmax h 0.3

AUC_last µgh/mL 86.8

AUC_inf µgh/mL 86.9

t1/2 h 0.5

F (%) % 21.1

In Vivo Efficacy in Preclinical Models
ERG240 has demonstrated significant efficacy in animal models of inflammatory diseases.

Table 3: Efficacy of ERG240 in a Mouse Model of Collagen-Induced Arthritis (CIA)[1]

Parameter Treatment Outcome

Inflammation ERG240 53% reduction

Cartilage Degradation ERG240 74% reduction

Pannus Formation & Bone

Erosion
ERG240 86% reduction

In a rat model of severe kidney inflammation (nephrotoxic nephritis), oral administration of

ERG240 for 10 days resulted in significantly reduced glomerular crescent formation,

proteinuria, and serum creatinine.[6]

Experimental Protocols
BCAT1 Inhibition Assay (Fluorometric)
The inhibitory activity of ERG240 on BCAT1 is determined using a continuous fluorometric

assay.[1] This assay couples the production of α-ketoisocaproate (the product of leucine

transamination by BCAT1) to the oxidation of NADH by leucine dehydrogenase, which results

in a decrease in fluorescence.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b10830378?utm_src=pdf-body
https://www.benchchem.com/product/b10830378?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5510229/
https://www.benchchem.com/product/b10830378?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3405548/
https://www.benchchem.com/product/b10830378?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5510229/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: The assay measures the decrease in NADH fluorescence as it is consumed in the

coupled reaction.

Reagents: Recombinant human BCAT1, L-leucine, α-ketoglutarate, NADH, and leucine

dehydrogenase.

Procedure (General):

Recombinant BCAT1 is incubated with varying concentrations of ERG240.

The reaction is initiated by the addition of L-leucine and α-ketoglutarate.

The coupled enzyme, leucine dehydrogenase, and NADH are included in the reaction

mixture.

The decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) is

monitored over time.

IC50 values are calculated from the dose-response curves.

Macrophage Migration Assay (Transwell)
The effect of ERG240 on macrophage migration is assessed using a transwell assay.[1]
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Workflow for assessing the effect of ERG240 on macrophage migration.
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RNA-Sequencing of Macrophages
To understand the global transcriptional changes induced by ERG240, RNA-sequencing is

performed on macrophages.[1]

Cell Culture and Treatment: Human monocyte-derived macrophages (hMDMs) or mouse

peritoneal macrophages are stimulated with lipopolysaccharide (LPS) in the presence or

absence of ERG240.

RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).

Library Preparation: RNA quality is assessed, and sequencing libraries are prepared (e.g.,

using a TruSeq Stranded mRNA kit).

Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g.,

Illumina).

Data Analysis:

Raw sequencing reads are processed for quality control.

Reads are aligned to the appropriate reference genome (human or mouse).

Gene expression is quantified.

Differential gene expression analysis is performed to identify genes up- or down-regulated

by ERG240 treatment.

Pathway analysis and gene ontology enrichment analysis are conducted to identify the

biological processes and signaling pathways affected by ERG240.

Conclusion
ERG240 is a promising preclinical candidate that targets the metabolic reprogramming of

macrophages for the treatment of inflammatory diseases. Its selective inhibition of BCAT1

offers a novel approach to dampen inflammation by "fixing" the broken Krebs cycle in activated

immune cells. The robust preclinical data, including potent in vitro activity and significant in vivo

efficacy, warrant further investigation into the therapeutic potential of ERG240. Future studies
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should focus on completing IND-enabling studies to pave the way for clinical evaluation in

patients with inflammatory conditions such as rheumatoid arthritis and autoimmune kidney

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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